Sodium 2-chloro-5-(methoxycarbonyl)benzene-1-sulfinate

Drug-likeness Membrane permeability Physicochemical profiling

Sodium 2-chloro-5-(methoxycarbonyl)benzene-1-sulfinate (CAS 1880256-83-6; molecular formula C₈H₆ClNaO₄S; MW 256.64 g/mol) is a substituted aromatic sulfinate salt featuring chloro at the 2-position and methoxycarbonyl at the 5-position of the benzene ring. It belongs to the broader class of sodium arylsulfinates, which have emerged as versatile, bench-stable building blocks for constructing organosulfur compounds—including sulfones, sulfonamides, thiosulfonates, and vinyl sulfones—through S–S, N–S, and C–S bond-forming reactions.

Molecular Formula C8H6ClNaO4S
Molecular Weight 256.64 g/mol
Cat. No. B13165572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-chloro-5-(methoxycarbonyl)benzene-1-sulfinate
Molecular FormulaC8H6ClNaO4S
Molecular Weight256.64 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)Cl)S(=O)[O-].[Na+]
InChIInChI=1S/C8H7ClO4S.Na/c1-13-8(10)5-2-3-6(9)7(4-5)14(11)12;/h2-4H,1H3,(H,11,12);/q;+1/p-1
InChIKeyKJIGRYCGSTYMGP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 2-Chloro-5-(methoxycarbonyl)benzene-1-sulfinate: A Functionalized Arylsulfinate Building Block for Sulfone-Containing Pharmaceutical Intermediates


Sodium 2-chloro-5-(methoxycarbonyl)benzene-1-sulfinate (CAS 1880256-83-6; molecular formula C₈H₆ClNaO₄S; MW 256.64 g/mol) is a substituted aromatic sulfinate salt featuring chloro at the 2-position and methoxycarbonyl at the 5-position of the benzene ring [1] . It belongs to the broader class of sodium arylsulfinates, which have emerged as versatile, bench-stable building blocks for constructing organosulfur compounds—including sulfones, sulfonamides, thiosulfonates, and vinyl sulfones—through S–S, N–S, and C–S bond-forming reactions [2]. This specific derivative is employed as a key intermediate in organic synthesis, particularly for preparing sulfone-containing compounds of pharmaceutical and agrochemical relevance [3]. The compound is supplied at a minimum purity of 95% for research and development use .

Why Generic Sulfinate Salts Cannot Simply Replace Sodium 2-Chloro-5-(methoxycarbonyl)benzene-1-sulfinate in Pharmaceutical Intermediate Synthesis


Substituting this compound with unsubstituted sodium benzenesulfinate or other regioisomeric chloro-(methoxycarbonyl)benzenesulfinates is not chemically equivalent. The precise 2-chloro-5-(methoxycarbonyl) substitution pattern imparts a unique combination of steric and electronic properties: the chlorine at C2 serves as both an electron-withdrawing group (activating the ring for nucleophilic aromatic substitution) and a potential site for further cross-coupling, while the methoxycarbonyl at C5 provides an additional electron-withdrawing handle meta to the sulfinate that can be orthogonally transformed [1] [2]. Regioisomers such as sodium 2-chloro-4-(methoxycarbonyl)benzene-1-sulfinate (CAS 2137663-38-6) or sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate (CAS 2138151-56-9) differ in the position of the methoxycarbonyl group, altering the electronic landscape and the regiochemical outcome of subsequent reactions [3]. Furthermore, class-level evidence from the sulfinate literature demonstrates that the electron-withdrawing nature of substituents directly modulates reactivity in transformations such as thiosulfonate formation and sulfonylation, meaning that the substitution pattern is not interchangeable without consequences for yield and selectivity [1].

Quantitative Differentiation Evidence for Sodium 2-Chloro-5-(methoxycarbonyl)benzene-1-sulfinate Versus Its Closest Comparators


Computed Topological Polar Surface Area and Molecular Descriptor Differentiation from Unsubstituted Sodium Benzenesulfinate

The target compound exhibits a significantly larger topological polar surface area (TPSA) of 85.6 Ų compared to 59.3 Ų for unsubstituted sodium benzenesulfinate, a 44.3% increase attributable to the additional methoxycarbonyl and chloro substituents [1] . This TPSA shift has direct implications for partitioning behavior in biphasic reaction systems and for the physicochemical properties of downstream products. Additionally, the target compound has 5 hydrogen bond acceptors (vs. 2 for the unsubstituted parent) and a molecular weight of 256.64 g/mol (vs. 164.16 g/mol), reflecting a 56% increase in mass that alters stoichiometric calculations in procurement and reaction planning [1] .

Drug-likeness Membrane permeability Physicochemical profiling Sulfinate building blocks

Regioisomeric Differentiation: Substitution Pattern Effects on Synthetic Utility Among Chloro-(methoxycarbonyl)benzenesulfinate Isomers

Three regioisomeric sodium chloro-(methoxycarbonyl)benzene-1-sulfinates sharing the same molecular formula (C₈H₆ClNaO₄S, MW 256.64) and identical heavy atom count (15) are commercially catalogued: the 2-chloro-5-(methoxycarbonyl) isomer (target, CAS 1880256-83-6), the 2-chloro-4-(methoxycarbonyl) isomer (CAS 2137663-38-6), and the 2-chloro-6-(methoxycarbonyl) isomer (CAS 2138151-56-9) [1] [2]. Although all three share identical computed TPSA (85.6 Ų) and molecular weight, the relative positioning of the methoxycarbonyl group with respect to the sulfinate and chlorine creates distinct electronic environments: in the target 2,5-isomer, the chlorine is ortho to the sulfinate and the methoxycarbonyl is meta, whereas in the 2,4-isomer the methoxycarbonyl is para to the sulfinate, and in the 2,6-isomer the methoxycarbonyl is ortho to the sulfinate [1] [3]. These positional differences govern the regiochemical outcome of electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions that engage the aromatic ring [3].

Regioselective synthesis Isomer comparison Orthogonal functionalization Pharmaceutical intermediate design

Class-Level Stability and Handling Advantage of Sodium Sulfinate Salts Over Sulfonyl Chloride Alternatives

As a sodium sulfinate salt, the target compound shares the well-documented class-level advantages of sulfinates over sulfonyl chlorides: sodium sulfinates are described as odorless, moisture-insensitive, easy-to-handle, and bench-stable colorless solids, in contrast to sulfonyl chlorides which are moisture-sensitive, corrosive, and often lachrymatory [1]. This stability profile enables storage under ambient conditions without decomposition, facilitating reproducible synthetic workflows. The target compound's vendor specifies long-term storage in a cool, dry place without requiring an inert atmosphere, consistent with the broader stability characteristics of aryl sulfinate salts . While the electron-withdrawing chloro and methoxycarbonyl substituents may modestly modulate the sulfinate group's reactivity, the fundamental stability advantage over sulfonyl chlorides is retained across the sodium arylsulfinate class [1].

Reagent stability Moisture sensitivity Benchtop handling Sulfonylation methodology

Electron-Withdrawing Substitution Effect on Sulfinate Reactivity: Differential Performance in Thiosulfonate and Sulfonamide Synthesis

Comprehensive review data covering 355 sodium sulfinate references establishes that the electronic nature of aryl substituents directly modulates sulfinate reactivity in C–S and S–S bond-forming reactions. Specifically, 'sodium arylsulfinates containing electron-donating groups perform better than those with electron-withdrawing groups for symmetrical thiosulfonates' [1]. The target compound bears two electron-withdrawing substituents (Cl, σₘ = 0.37; COOCH₃, σₘ = 0.35), placing it on the electron-deficient end of the aryl sulfinate reactivity spectrum [2]. This class-level structure-reactivity relationship implies that the target compound will exhibit attenuated reactivity in thiosulfonate homocoupling relative to electron-rich analogs (e.g., sodium p-toluenesulfinate), but may conversely display enhanced reactivity in transformations where the sulfinate acts as a nucleophilic partner requiring a stabilized anion, such as certain SNAr or photoredox-mediated cross-coupling manifolds [1] [3]. This differential behavior must be accounted for when selecting among sulfinate building blocks for a given transformation.

Structure-reactivity relationship Electron-withdrawing group effect Thiosulfonate synthesis Sulfinate reactivity modulation

Purity Benchmarking: Commercial Specification of Sodium 2-Chloro-5-(methoxycarbonyl)benzene-1-sulfinate Versus Unsubstituted Sodium Benzenesulfinate

The target compound is commercially available at a minimum purity of 95% from AKSci (Cat. 1896EK), with full quality assurance documentation including SDS and Certificate of Analysis upon request . By comparison, unsubstituted sodium benzenesulfinate (CAS 873-55-2) is widely available at 98% purity from major suppliers such as Thermo Scientific Chemicals . The 3-percentage-point purity differential reflects the additional synthetic steps and purification challenges introduced by the chloro and methoxycarbonyl substituents. For procurement decisions, this means users must verify that the 95% specification is adequate for their intended transformation—particularly in multi-step sequences where cumulative impurity carry-through could affect downstream yields or the purity profile of a pharmaceutical intermediate. The compound is catalogued under the Enamine building block collection (EN300-722685), providing an additional sourcing channel with the same molecular identity [1].

Purity specification Quality control Procurement benchmark Batch reproducibility

Sodium Salt Form Solubility Advantage for Homogeneous Reaction Conditions in Polar Media

The sodium counterion of the target sulfinate confers good solubility in polar solvents including water, methanol, and mixed aqueous-organic systems, a property consistently noted for sodium sulfinate salts as a class [1] [2]. This solubility profile facilitates homogeneous reaction conditions for sulfonylation, sulfinylation, and cross-coupling reactions that are conducted in polar media—including the Ni/photoredox dual catalytic sulfonylation protocol that operates at room temperature with broad functional group tolerance [3]. In contrast, the corresponding free sulfinic acid or ester derivatives (e.g., menthyl 2-(methoxycarbonyl)benzenesulfinate) typically exhibit lower aqueous solubility and may require strictly anhydrous organic solvents, limiting their compatibility with aqueous or biphasic reaction conditions increasingly favored in green chemistry workflows . This solubility advantage is a class-level property of sodium sulfinate salts and applies equally to the target compound and its regioisomers, but differentiates them collectively from non-salt sulfinate derivatives.

Solubility profile Reaction medium compatibility Aqueous-organic biphasic systems Sodium counterion effect

Optimal Application Scenarios for Sodium 2-Chloro-5-(methoxycarbonyl)benzene-1-sulfinate Based on Quantitative Differentiation Evidence


Synthesis of 2,5-Disubstituted Diarylsulfone Pharmaceutical Intermediates Requiring Orthogonal Functionalization Handles

The 2-chloro-5-(methoxycarbonyl) substitution pattern provides two orthogonal functionalization handles: the chlorine at C2 can participate in Pd- or Ni-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), while the methoxycarbonyl at C5 can be hydrolyzed to the carboxylic acid or reduced to the hydroxymethyl derivative [1]. This dual-handle architecture is particularly valuable in medicinal chemistry programs constructing sulfone-linked biaryl pharmacophores where the relative positioning of substituents around the central aromatic ring dictates target binding. The sulfinate group serves as the entry point for sulfone formation via Ni/photoredox-catalyzed coupling with aryl halides at room temperature, a protocol that has been demonstrated to tolerate aryl chlorides as electrophilic partners [2]. This scenario leverages Evidence Items 1 (TPSA differentiation), 2 (regioisomeric precision), and 5 (purity specification).

Late-Stage Diversification of Drug-Like Scaffolds via Sulfinate Cross-Coupling Under Mild Conditions

The bench-stable, moisture-insensitive nature of this sodium sulfinate salt makes it suitable for late-stage functionalization campaigns where sensitive functional groups elsewhere in the molecule preclude the use of harsher sulfonyl chloride reagents [1]. The Ni/photoredox dual catalysis protocol operates at room temperature under base-free conditions with broad functional group tolerance, enabling the installation of the 2-chloro-5-(methoxycarbonyl)phenylsulfonyl motif onto complex drug-like scaffolds without protecting group manipulation [2]. The sodium salt form's solubility in polar media facilitates homogeneous reaction conditions, and the compound's non-hazardous transport classification simplifies multi-site collaborative workflows . This scenario draws on Evidence Items 3 (stability advantage), 4 (structure-reactivity relationship), and 6 (solubility).

Building Block for Sulfonamide-Focused Compound Libraries in Early-Stage Drug Discovery

Sodium sulfinates are established precursors for sulfonamide synthesis via copper-catalyzed oxidative coupling with amines or iodine-mediated amination at room temperature, with reported yields in the 46–98% range across diverse amine substrates [1]. The electron-withdrawing nature of the chloro and methoxycarbonyl substituents modulates the sulfinate's reactivity in these transformations—potentially requiring optimization relative to electron-rich analogs—but the resulting sulfonamide products incorporate the full 2-chloro-5-(methoxycarbonyl)phenyl scaffold, which can serve as a versatile core for further elaboration [1]. For compound library synthesis where multiple analogs are prepared in parallel, the regioisomeric purity of the starting sulfinate (as distinguished in Evidence Item 2) is essential to ensure that all library members share a consistent core geometry, avoiding the confounding biological data that would result from regioisomeric mixtures.

Precursor for SuFEx Click Chemistry via Sulfinate-to-Sulfonyl Fluoride Conversion

Emerging methodology in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry employs sulfinate salts as protected precursors to sulfonyl fluorides, which are privileged electrophiles for covalent inhibitor development [1]. The sulfinate protecting group strategy masks the reactivity of the sulfonyl fluoride until deprotection, enabling the incorporation of the 2-chloro-5-(methoxycarbonyl)phenylsulfonyl fluoride motif at a late stage in the synthetic sequence [1]. This application is particularly relevant given the growing importance of sulfonyl fluorides as covalent warheads in chemical biology and drug discovery, and directly leverages the stability advantage of the sulfinate salt form (Evidence Item 3) and the structural differentiation from regioisomeric sulfinates (Evidence Item 2) to ensure that the correct isomer is carried through to the final sulfonyl fluoride probe.

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